

Application Notes and Protocols for Voolu-SF2 PROTAC Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design due to its widespread tissue expression and well-characterized binders.[3]

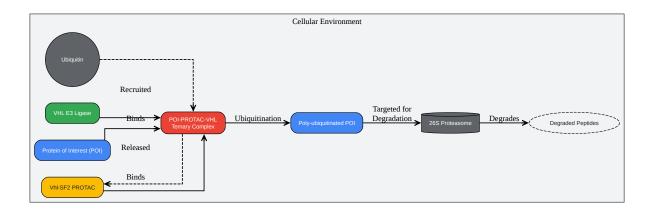
A recent innovation in this field is the development of covalent VHL ligands, such as VHL-SF2, which utilizes a sulfonyl fluoride warhead to covalently bind to Ser110 in the VHL HIF1 α binding site.[1][4][5] This covalent engagement offers the potential for prolonged degradation activity and improved pharmacokinetic and pharmacodynamic properties.[1] These application notes provide detailed protocols for the experimental design and evaluation of VHL-SF2 based PROTACs.

Mechanism of Action

VHL-SF2 PROTACs operate by inducing the formation of a ternary complex between the target protein (POI) and the VHL E3 ligase complex.[1] This proximity, orchestrated by the PROTAC, leads to the ubiquitination of the POI by the E3 ligase. The polyubiquitinated POI is then



recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[6][7]



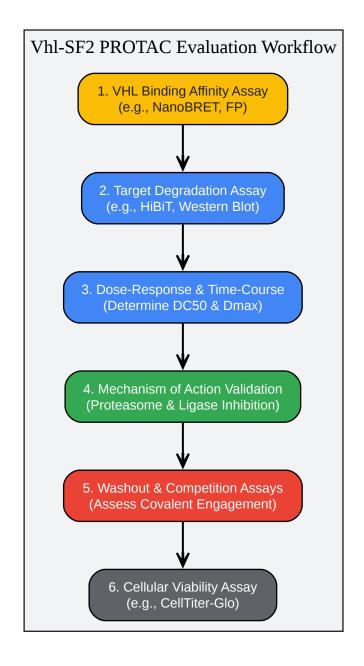
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Vhl-SF2 PROTAC Mechanism of Action

Experimental Workflow

A systematic approach is crucial for the evaluation of novel **VHL-SF2** PROTACs. The following workflow outlines the key experimental stages, from initial binding assessment to in-cell target degradation and viability assays.





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Vhl-SF2 PROTAC Experimental Workflow

Data Presentation VHL-SF2 PROTAC Performance Summary



PROTAC Name	Target Protein	Cell Line	DC50 (μM)	Dmax (%)	VHL Engagem ent IC50 (µM)	Assay Method
BRD-SF2	BRD4	HEK293	17.2	60	35	HiBiT Assay, NanoBRET
AR-VHL- SF2	Androgen Receptor (AR)	LNCaP	0.527	54	35	HiBiT Assay, NanoBRET
AR2-VHL- SF2	Androgen Receptor (AR)	LNCaP	0.212	59	35	HiBiT Assay, NanoBRET

Data synthesized from "Structure-Guided Design and Optimization of Covalent VHL-Targeted Sulfonyl Fluoride PROTACs".[1][4][5]

Experimental Protocols VHL Binding Affinity Assay (NanoBRET™ Target Engagement)

This protocol assesses the binding of the VHL-SF2 PROTAC to the VHL protein in live cells.

Materials:

- HEK293 cells expressing VHL-NanoLuc® fusion protein
- VHL-SF2 PROTAC
- NanoBRET™ VHL tracer ligand
- Opti-MEM™ I Reduced Serum Medium
- Digitonin



- White, opaque 96-well assay plates
- Luminometer capable of measuring BRET signal

Protocol:

- Cell Preparation: Seed VHL-NanoLuc® HEK293 cells in white, opaque 96-well plates and incubate overnight.
- Compound Preparation: Prepare serial dilutions of the VHL-SF2 PROTAC in Opti-MEM™.
- Assay: a. To the cells, add the NanoBRET™ VHL tracer ligand. b. Immediately add the serially diluted VHL-SF2 PROTAC or vehicle control. c. Add digitonin to permeabilize the cells. d. Incubate for 5 minutes at room temperature.
- Data Acquisition: Measure the NanoBRET[™] signal using a luminometer, collecting both donor and acceptor emission signals.
- Analysis: Calculate the BRET ratio and plot against the PROTAC concentration to determine the IC50 value.[5]

Target Degradation Assay (HiBiT Assay)

This protocol quantifies the degradation of a HiBiT-tagged target protein.

Materials:

- Cell line with the target protein endogenously tagged with HiBiT (e.g., HEK293 HiBiT-BRD4)
- VHL-SF2 PROTAC
- Nano-Glo® HiBiT Lytic Detection System
- White, opaque 96-well assay plates
- Luminometer

Protocol:



- Cell Seeding: Seed the HiBiT-tagged cells in white, opaque 96-well plates and allow them to attach overnight.
- Compound Treatment: Treat the cells with serial dilutions of the VHL-SF2 PROTAC or vehicle control.
- Incubation: Incubate for the desired time period (e.g., 18 hours).
- Lysis and Detection: a. Equilibrate the plate and the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature. b. Add the lytic reagent to each well. c. Mix on an orbital shaker for 10 minutes to induce cell lysis and stabilize the luminescent signal.
- Data Acquisition: Measure luminescence using a plate-reading luminometer.
- Analysis: Normalize the luminescence signal to the vehicle control and plot against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).[1][4][5]

Mechanism of Action Validation

To confirm that degradation is proteasome- and E3 ligase-dependent, co-treat cells with the PROTAC and inhibitors.

Materials:

- HiBiT-tagged cell line
- VHL-SF2 PROTAC
- Proteasome inhibitor (e.g., Epoxomicin)
- Neddylation inhibitor (e.g., MLN4924)
- Nano-Glo® HiBiT Lytic Detection System

Protocol:



- Pre-treatment: Pre-treat cells with the proteasome inhibitor (e.g., 1 μM Epoxomicin) or neddylation inhibitor (e.g., 1 μM MLN4924) for a specified time (e.g., 3 hours).
- PROTAC Treatment: Add the VHL-SF2 PROTAC at a concentration known to induce significant degradation.
- Incubation: Incubate for the standard degradation assay time (e.g., 18 hours).
- Detection and Analysis: Perform the HiBiT assay as described above. Degradation should be blocked in the presence of the inhibitors, confirming the mechanism of action.[1][4]

Washout and Competition Assays

These assays are particularly important for covalent PROTACs to demonstrate durable target engagement.

Washout Assay Protocol:

- Treatment: Treat cells with the VHL-SF2 PROTAC for a defined period (e.g., 5 hours).
- Washout: Remove the PROTAC-containing medium, wash the cells with fresh medium, and then add fresh medium to the wells.
- Recovery: Incubate for a recovery period (e.g., 24 hours).
- Detection: Measure target protein levels using the HiBiT assay.

Competition Assay Protocol:

- Co-treatment: Co-treat cells with the VHL-SF2 PROTAC and an excess of a non-covalent VHL ligand (e.g., VH032).
- Incubation: Incubate for the standard degradation assay time (e.g., 6 hours).
- Detection: Measure target protein levels. The degradation induced by the covalent VHL-SF2
 PROTAC should be less affected by the competitor compared to a non-covalent PROTAC.[4]

Cellular Viability Assay (CellTiter-Glo®)



This assay determines the cytotoxic effects of the PROTAC.

Materials:

- Target cell line
- VHL-SF2 PROTAC
- CellTiter-Glo® Luminescent Cell Viability Assay reagent
- White, opaque 96-well assay plates
- Luminometer

Protocol:

- Cell Seeding: Seed cells in white, opaque 96-well plates.
- Compound Treatment: Add serial dilutions of the VHL-SF2 PROTAC.
- Incubation: Incubate for a prolonged period (e.g., 72 hours).
- Detection: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add the reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure luminescence.
- Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.[1][4]
 [5]

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